N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a sulfonamide derivative featuring a 4-oxo-4H-chromene-2-carboxamide moiety linked to a 4,6-dimethylpyrimidin-2-yl sulfamoylphenyl group. Its molecular formula is C₂₂H₁₉N₄O₅S, with a monoisotopic mass of 463.103 Da.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-13-11-14(2)24-22(23-13)26-32(29,30)16-9-7-15(8-10-16)25-21(28)20-12-18(27)17-5-3-4-6-19(17)31-20/h3-12H,1-2H3,(H,25,28)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBXFZTIWCKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that combines a chromene structure with a sulfamoyl group, which is known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antihistaminic effects, and other pharmacological activities supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 587841-73-4
This structure contributes to its interaction with biological targets, influencing its pharmacological effects.
Anticancer Activity
Recent studies have investigated the anticancer activity of derivatives related to this compound. For instance, a related compound was tested against various human tumor cell lines, demonstrating significant antiproliferative effects. The mechanism of action involved:
- Microtubule Disruption : The compound interferes with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Anti-Angiogenic Effects : It exhibited a reduction in angiogenesis in both in vitro and in vivo models.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of several chromene derivatives against eight human tumor cell lines using MTT assays. Notably:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1a | HT-29 | 0.5 |
| 1c | HCT-116 | 0.15 |
| 1d | MCF-7 | >10 |
These results indicate that certain derivatives possess selective cytotoxicity towards specific cancer types, highlighting the potential for targeted cancer therapies.
Antihistaminic Activity
The chromene scaffold has been associated with antihistaminic properties. In vitro studies demonstrated that derivatives could inhibit histamine-induced contractions in isolated guinea pig ileum. One derivative showed significant inhibition rates comparable to standard antihistamines.
Pharmacological Evaluation
In a pharmacological evaluation, compounds were assessed for their ability to protect against histamine-induced convulsions:
| Compound | Protection (%) |
|---|---|
| 3k | 48.34 |
| Standard | 43.34 |
This suggests that compounds derived from the chromene structure may be effective in treating allergic reactions and asthma.
Other Biological Activities
Beyond anticancer and antihistaminic effects, the chromene derivatives exhibit various biological activities:
- Bronchodilatory Effects : Some compounds showed significant bronchodilatory activity in vivo.
- Antioxidant Properties : Certain derivatives demonstrated notable antioxidant activity, which may contribute to their therapeutic potential in oxidative stress-related conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
Physicochemical and Crystallographic Analysis
- The parent compound’s chromene ring balances aromaticity and polarity .
- Crystallography : Software like SHELXL () and ORTEP-3 () enable precise structural determination. For instance, reports a related compound’s orthorhombic crystal system (Pbca space group, a = 11.7919 Å), demonstrating the structural rigidity imparted by the sulfamoylphenyl-pyrimidine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
